BenchChemオンラインストアへようこそ!

(4R)-4-(aminomethyl)pyrrolidin-2-one

Asymmetric synthesis Chiral building block Medicinal chemistry

Stereochemically defined (R)-enantiomer (CAS 1407997-81-2, MDL MFCD23106121). The C4 R-configuration governs molecular recognition in enzyme active sites and asymmetric catalysis. Employed as an enantiopure intermediate for CB2 modulators and as a chiral building block for nootropic/antihypoxic agents (ref. US4833140). Supplied as research-grade with certified 97% purity. Not substitutable with racemate (CAS 676627-00-2) or S-enantiomer (CAS 1292289-46-3).

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 1407997-81-2
Cat. No. B1522561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-4-(aminomethyl)pyrrolidin-2-one
CAS1407997-81-2
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)CN
InChIInChI=1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1
InChIKeyTXFBWVRKVAEOPA-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4R)-4-(aminomethyl)pyrrolidin-2-one (CAS 1407997-81-2) Procurement Guide: Chiral Pyrrolidinone Building Block Specifications


(4R)-4-(aminomethyl)pyrrolidin-2-one (CAS 1407997-81-2) is a chiral pyrrolidin-2-one derivative bearing an aminomethyl substituent at the 4-position with R absolute configuration [1]. This compound (molecular formula C₅H₁₀N₂O, molecular weight 114.15 g/mol, MDL MFCD23106121) is supplied as a research-grade building block with typical purity specifications ranging from 95% to 97% . The compound belongs to the broader class of 4-aminomethylpyrrolidin-2-ones, which have been investigated as intermediates for CB2 modulators, DPP-4 inhibitors, and nootropic agents .

(4R)-4-(aminomethyl)pyrrolidin-2-one: Why Stereochemistry and Substitution Position Preclude Interchangeability


Direct substitution of (4R)-4-(aminomethyl)pyrrolidin-2-one with its S-enantiomer (CAS 1292289-46-3) , the racemic 4-aminomethyl mixture (CAS 676627-00-2) , or the regioisomeric 5-(aminomethyl)pyrrolidin-2-one is chemically unsound without validation. The R-configuration at the C4 stereocenter governs three-dimensional molecular recognition in downstream chiral environments, including enzyme active sites and asymmetric catalytic cycles [1]. Furthermore, the 4-aminomethyl substitution pattern confers distinct spatial orientation relative to the lactam carbonyl compared to the 5-aminomethyl regioisomer, affecting hydrogen-bonding geometry and subsequent biological or catalytic function [1]. The quantitative evidence below establishes why these distinctions translate to measurable differences in application outcomes.

(4R)-4-(aminomethyl)pyrrolidin-2-one (CAS 1407997-81-2) Quantitative Differentiation Evidence vs. Analogs and In-Class Candidates


Absolute Configuration and Stereochemical Purity: R- vs. S-Enantiomer Supply Profile Comparison

The R-enantiomer (CAS 1407997-81-2) and S-enantiomer (CAS 1292289-46-3) are distinct chemical entities with non-identical CAS numbers and MDL identifiers, and their commercial availability profiles differ substantially . Both compounds are supplied at comparable nominal purities (95-97%), yet the S-enantiomer exhibits more restricted commercial availability with documented supply constraints . This supply-side differentiation is relevant for procurement planning in projects requiring consistent long-term access to a specific enantiomer.

Asymmetric synthesis Chiral building block Medicinal chemistry Enantiomeric purity

4-Position vs. 5-Position Regioisomer Differentiation: Structural Basis for Divergent Pharmacological Application

Patent US4833140 discloses 1-benzyl-4-aminomethyl-pyrrolidin-2-ones and their 5-aminomethyl regioisomers as nootropic and antihypoxic agents, with structural claims distinguishing between the two substitution positions [1]. The 4-aminomethyl substitution pattern (which includes the target compound's core scaffold) and the 5-aminomethyl pattern are treated as distinct structural embodiments within the patent claims, indicating that regioisomerism at the aminomethyl position is not pharmacologically equivalent in this therapeutic context [1].

Nootropic agents Antihypoxic compounds Pyrrolidinone pharmacophore Regioisomerism

Chiral vs. Achiral 4-Aminomethylpyrrolidin-2-one: Commercial Purity Specification Comparison

The target R-enantiomer (CAS 1407997-81-2) and the racemic 4-(aminomethyl)pyrrolidin-2-one (CAS 676627-00-2) are distinct procurement items with different CAS numbers and stereochemical composition . Both are supplied at comparable nominal chemical purities (95-97%), but only the R-enantiomer provides defined absolute stereochemistry . The racemic mixture contains equimolar R- and S-enantiomers, which would confound stereochemical outcomes in asymmetric applications. The R-enantiomer specification includes defined stereochemical descriptors (MDL MFCD23106121) and the (R)-configuration is encoded in the InChI stereochemical layer (/t4-/m1/s1) .

Chiral resolution Stereochemical purity Building block procurement Analytical specification

4-Aminomethylpyrrolidin-2-one Scaffold in Drug Discovery: CB2 Modulator and Nootropic Applications

The 4-aminomethylpyrrolidin-2-one scaffold (of which the target R-enantiomer is the stereodefined form) has documented utility as a key intermediate in two distinct therapeutic programs. It was used in the preparation of aminopyri(mi)dinecarboxamide CB2 modulators intended for combination therapy with PDE4 inhibitors for pain, immune, inflammatory, and rheumatic diseases . Additionally, patent US4833140 (Boehringer Ingelheim KG) claims 1-benzyl-4-aminomethyl-pyrrolidin-2-ones as nootropic and antihypoxic agents [1]. The nootropic nebracetam (4-aminomethyl-1-benzylpyrrolidine-2-one) is a structurally related clinical-stage compound that acts as an M1 acetylcholine receptor agonist, further validating the scaffold's pharmacological relevance [2].

CB2 receptor modulator Nootropic drug development PDE4 inhibitor combination therapy Inflammatory disease

Physicochemical Property Profile: Computed Descriptors for Drug-Likeness Assessment

Computed physicochemical properties for (4R)-4-(aminomethyl)pyrrolidin-2-one from PubChem provide baseline parameters for drug-likeness assessment [1]. The compound has a molecular weight of 114.15 g/mol, XLogP3-AA of -1.4, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, topological polar surface area of 55.1 Ų, and rotatable bond count of 1 [1]. These computed descriptors position the compound within favorable ranges for CNS drug-like properties (MW < 400, TPSA < 90 Ų, HBD ≤ 3, HBA ≤ 7, rotatable bonds ≤ 5) [2].

Drug-likeness prediction Physicochemical properties Medicinal chemistry design Lead optimization

(4R)-4-(aminomethyl)pyrrolidin-2-one (CAS 1407997-81-2) Validated Research and Industrial Application Scenarios


Synthesis of CB2 Receptor Modulators for Inflammatory Disease Research

The 4-aminomethylpyrrolidin-2-one scaffold (CAS 676627-00-2 racemic; CAS 1407997-81-2 R-enantiomer) has been specifically employed as a key intermediate in the preparation of aminopyri(mi)dinecarboxamide CB2 receptor modulators . These modulators are designed for combination therapy with PDE4 inhibitors targeting pain, immune, inflammatory, and rheumatic disease indications . The R-enantiomer (CAS 1407997-81-2) provides stereodefined starting material for programs requiring enantiomerically pure CB2-targeted compounds, avoiding the need for chiral resolution of the racemic intermediate .

Development of Nootropic and Antihypoxic Agents

Patent US4833140 (Boehringer Ingelheim KG) establishes the 4-aminomethyl-pyrrolidin-2-one scaffold as a core pharmacophore for nootropic and antihypoxic agents [1]. The patent claims 1-benzyl-4-aminomethyl-pyrrolidin-2-ones as active ingredients for cognitive enhancement and neuroprotection [1]. (4R)-4-(aminomethyl)pyrrolidin-2-one (CAS 1407997-81-2) serves as the enantiomerically pure starting material for synthesizing stereodefined N1-substituted derivatives within this therapeutic class [1].

Asymmetric Synthesis Using Chiral Pyrrolidinone Building Blocks

Chiral pyrrolidin-2-ones are established building blocks for asymmetric synthesis and chiral auxiliary applications . The R-configured 4-aminomethyl substituent provides a defined stereochemical handle for diastereoselective transformations. The pyrrolidinone ring system is present in numerous alkaloids and drug molecules, including kappa opioid receptor ligands and dopamine D4 receptor antagonists [2]. The defined R absolute configuration at C4 (CAS 1407997-81-2, MDL MFCD23106121) ensures stereochemical fidelity in downstream synthetic sequences where stereochemical integrity governs biological or catalytic outcomes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4R)-4-(aminomethyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.